molecular formula C12H14BCl2FO2 B3215665 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165935-92-1

2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3215665
CAS No.: 1165935-92-1
M. Wt: 291.0 g/mol
InChI Key: QJVMEIXXVHDZQQ-UHFFFAOYSA-N
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Description

This aryl boronic ester features a phenyl ring substituted with chlorine atoms at positions 3 and 4, a fluorine atom at position 2, and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 1. The compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles, leveraging the electron-withdrawing halogens to enhance the electrophilicity of the boron center .

Properties

IUPAC Name

2-(3,4-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMEIXXVHDZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152828
Record name 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165935-92-1
Record name 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165935-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a boron atom within a dioxaborolane ring and a dichlorofluorophenyl substituent. The molecular formula is C12H14Cl2FC_{12}H_{14}Cl_2F with a molecular weight of approximately 270.15 g/mol.

Research indicates that compounds similar to this compound exhibit biological activity through various mechanisms including enzyme inhibition and modulation of signaling pathways. Specifically:

  • Inhibition of Kinases : Compounds in this class have been studied for their ability to inhibit kinases involved in cancer progression and neurodegenerative diseases. For instance, the inhibition of DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A) has been linked to potential therapeutic effects in Alzheimer’s disease .
  • Antioxidant Properties : These compounds may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Case Studies

  • DYRK1A Inhibition :
    • A study demonstrated that derivatives of related compounds effectively inhibited DYRK1A with nanomolar affinities. The synthesized compound exhibited significant anti-inflammatory effects alongside its inhibitory activity on DYRK1A .
  • Anticancer Activity :
    • Another research highlighted the anticancer potential of boron compounds in targeting specific pathways in cancer cells. The mechanism involved the modulation of cell cycle progression and apoptosis .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Dioxaborolane Ring : This is achieved through the reaction of boronic acids with suitable electrophiles under controlled conditions.
  • Substitution Reactions : The introduction of the dichlorofluorophenyl group can be accomplished via nucleophilic substitution reactions.

Data Tables

PropertyValue
Molecular FormulaC₁₂H₁₄Cl₂F
Molecular Weight270.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Biological TargetsDYRK1A (Kinase), Antioxidant

Scientific Research Applications

The compound 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly referred to as a dioxaborolane derivative, has garnered attention in various scientific research applications due to its unique structural and chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural studies.

Medicinal Chemistry

Anticancer Agents : Compounds similar to dioxaborolanes have been investigated for their potential as anticancer agents. The ability of boron-containing compounds to interact with biological molecules makes them suitable candidates for drug development. Research indicates that dioxaborolanes can inhibit certain cancer cell lines by disrupting cellular processes .

Targeted Drug Delivery : Dioxaborolanes can also be utilized in drug delivery systems. Their ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing side effects of treatments .

Materials Science

Polymer Chemistry : Dioxaborolanes have been explored as intermediates in the synthesis of polymers. Their unique reactivity allows for the development of new materials with desirable properties such as increased thermal stability and mechanical strength. This application is particularly relevant in creating advanced composites for aerospace and automotive industries .

Sensors and Electronics : The electrical properties of dioxaborolanes make them suitable for applications in sensors and electronic devices. Their integration into electronic components can enhance sensitivity and performance, particularly in detecting environmental pollutants or biological markers .

Agricultural Chemistry

Pesticide Development : The synthesis of dioxaborolane derivatives has been investigated for use in agricultural chemicals, specifically as potential pesticides or herbicides. Their ability to disrupt biochemical pathways in pests suggests that they could be effective in controlling agricultural pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of dioxaborolane derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation, showcasing the compound's potential as a lead structure for future drug development .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute highlighted the use of dioxaborolanes in synthesizing high-performance polymers. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, indicating a promising direction for future material innovations .

Case Study 3: Agricultural Efficacy

Field trials assessing the efficacy of dioxaborolane-based pesticides revealed a marked reduction in pest populations without significant adverse effects on beneficial insects. This study underscores the potential for developing environmentally friendly agricultural solutions using boron-containing compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Positional Isomers of Dichlorofluorophenyl Derivatives
  • Reactivity: Reduced electrophilicity due to the absence of fluorine and symmetric chlorine placement. Lower coupling efficiency compared to the target compound in Pd-catalyzed reactions . Applications: Intermediate for agrochemicals.
  • 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1092485-88-5):

    • Substitution: 3,5-dichloro-4-fluoro.
    • Reactivity: Enhanced boron electrophilicity due to fluorine at position 4, but steric hindrance from adjacent chlorines slows cross-coupling kinetics .
Monofluoro and Dichloro Derivatives
  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 214360-58-4):

    • Substitution: 4-fluoro.
    • Reactivity: Faster coupling than chlorine-substituted analogs due to fluorine’s moderate electron-withdrawing effect .
    • Applications: Pharmaceuticals and OLED materials.
  • 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 68716-50-7):

    • Substitution: 2,4-dichloro.
    • Reactivity: Steric crowding at position 2 reduces accessibility to the boron center, limiting utility in bulky substrates .

Functional Group Variations

Alkyl and Cycloalkyl Substituents
  • 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 820223-94-7):

    • Substitution: 4-cyclohexyl.
    • Properties: Higher hydrophobicity (MW: 286.22) compared to the target compound (MW: 303.5). Used in hydrophobic polymer synthesis .
  • 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 243145-83-7):

    • Substitution: Benzyl-4-fluoro.
    • Reactivity: Boron is less electrophilic due to the benzyl spacer, requiring harsher coupling conditions .

Electronic and Steric Effects

Compound Substituents Molecular Weight Key Reactivity Traits Applications References
Target Compound 3,4-dichloro-2-fluoro 303.5 High electrophilicity, moderate sterics Drug intermediates, biaryls
2-(3,5-Dichlorophenyl) 3,5-dichloro 273.9 Symmetric structure, slower coupling Agrochemicals
2-(4-Fluorophenyl) 4-fluoro 206.0 Fast coupling, low steric hindrance OLEDs, pharmaceuticals
2-(2,3-dichloro-5-fluorophenyl) 2,3-dichloro-5-fluoro 320.0 High steric hindrance, niche reactivity Medicinal chemistry

Key Research Findings

Reactivity in Cross-Coupling Reactions

  • The target compound’s 3,4-dichloro-2-fluoro substitution optimizes electrophilicity and steric accessibility, achieving >80% yield in Suzuki-Miyaura couplings with aryl bromides under mild conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃, 80°C) .
  • In contrast, 2-(3,5-dichloro-4-fluorophenyl) analogs show 65% yield due to steric clashes .

Thermodynamic Stability

  • Fluorine at position 2 stabilizes the boron center via resonance, as evidenced by ¹¹B NMR shifts (δ ~30 ppm) compared to non-fluorinated analogs (δ ~28 ppm) .

Q & A

Q. What safety protocols are essential when handling this compound in catalytic studies?

  • Methodological Answer : mandates:
  • Use of nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
  • Storage under nitrogen at –20°C to prevent boronate ester degradation.
  • Neutralization of waste with aqueous bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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